molecular formula C20H24N2O7 B3881293 3,4,5-TRIMETHOXY-N'-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE

3,4,5-TRIMETHOXY-N'-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE

Cat. No.: B3881293
M. Wt: 404.4 g/mol
InChI Key: PCAVFZRMDISIQQ-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-TRIMETHOXY-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE is a compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is part of a class of molecules that exhibit significant biological activities, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with an aldehyde or ketone containing the trimethoxyphenyl group. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3,4,5-TRIMETHOXY-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential anti-cancer, anti-bacterial, and anti-viral properties.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with various molecular targets. It can bind to DNA, inhibiting its replication and transcription. The compound also interacts with proteins, affecting their function and stability. These interactions lead to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-TRIMETHOXY-N’-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE is unique due to its specific trimethoxyphenyl group, which enhances its biological activity compared to other similar compounds. This group allows for better binding to molecular targets, leading to more potent effects .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7/c1-24-14-8-7-12(17(27-4)19(14)29-6)11-21-22-20(23)13-9-15(25-2)18(28-5)16(10-13)26-3/h7-11H,1-6H3,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAVFZRMDISIQQ-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4,5-TRIMETHOXY-N'-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE
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3,4,5-TRIMETHOXY-N'-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE
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3,4,5-TRIMETHOXY-N'-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE
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3,4,5-TRIMETHOXY-N'-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE
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3,4,5-TRIMETHOXY-N'-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE
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3,4,5-TRIMETHOXY-N'-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE

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